molecular formula C17H14ClNOS2 B2721997 N-(1-benzothiophen-5-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide CAS No. 895477-58-4

N-(1-benzothiophen-5-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide

Cat. No.: B2721997
CAS No.: 895477-58-4
M. Wt: 347.88
InChI Key: XKGQQXVEEROMEL-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-5-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide is a synthetic benzothiophene-based compound offered for research and development purposes. Benzothiophene is an aromatic organic compound that serves as a key structural motif in the synthesis of larger, biologically active molecules . This compound features a benzothiophene core linked to a (4-chlorophenyl)sulfanyl propanamide chain, a structure that may be of significant interest in medicinal chemistry for the discovery and development of new therapeutic agents. Compounds containing the benzothiophene scaffold are found in a range of pharmacologically active molecules and are used in research as starting materials for the synthesis of complex structures . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-3-(4-chlorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNOS2/c18-13-1-4-15(5-2-13)21-10-8-17(20)19-14-3-6-16-12(11-14)7-9-22-16/h1-7,9,11H,8,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGQQXVEEROMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCC(=O)NC2=CC3=C(C=C2)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination of Benzothiophene

Nitration of benzothiophene at the 5-position followed by reduction provides a direct route to the amine.

  • Nitration : Treatment with HNO₃/H₂SO₄ at 0–5°C yields 5-nitrobenzothiophene.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C in ethanol) or use of Fe/HCl converts the nitro group to an amine.

Typical Yield : 65–75% after purification via column chromatography.

Cross-Coupling Approaches

Buchwald-Hartwig amination of 5-bromobenzothiophene with ammonia or ammonia equivalents (e.g., LiHMDS) enables C–N bond formation.

  • Conditions : Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C, 24 h.
  • Yield : 50–60%.

Preparation of 3-[(4-Chlorophenyl)sulfanyl]propanoyl Chloride

Thiol-Epoxide Ring-Opening

Epichlorohydrin reacts with 4-chlorobenzenethiol under basic conditions to form 3-[(4-chlorophenyl)sulfanyl]propan-1-ol, which is subsequently oxidized to the carboxylic acid and converted to the acyl chloride.

  • Epoxide Opening :
    • 4-Chlorobenzenethiol (1 eq), epichlorohydrin (1.2 eq), K₂CO₃, DMF, 60°C, 6 h.
    • Yield : 85%.
  • Oxidation :
    • Jones reagent (CrO₃/H₂SO₄) oxidizes the alcohol to 3-[(4-chlorophenyl)sulfanyl]propanoic acid.
    • Yield : 78%.
  • Acyl Chloride Formation :
    • Treatment with SOCl₂ or oxalyl chloride in anhydrous DCM.
    • Yield : >90%.

Nucleophilic Substitution

3-Bromopropanoyl chloride reacts with sodium 4-chlorobenzenethiolate in THF:

  • NaS(C₆H₄-4-Cl) + BrCH₂CH₂COCl → 3-[(4-Chlorophenyl)sulfanyl]propanoyl chloride + NaBr.
  • Conditions : 0°C to RT, 12 h.
  • Yield : 70%.

Amide Coupling Strategies

Schotten-Baumann Reaction

Aqueous-base-mediated coupling under biphasic conditions:

  • 1-Benzothiophen-5-amine (1 eq), 3-[(4-chlorophenyl)sulfanyl]propanoyl chloride (1.1 eq), NaOH (aq), DCM, 0°C.
  • Advantages : Rapid reaction, minimal racemization.
  • Yield : 60–65%.

Carbodiimide-Mediated Coupling

Use of EDCl/HOBt in anhydrous DMF enhances efficiency for sterically hindered amines:

  • Conditions : EDCl (1.5 eq), HOBt (1.5 eq), DIPEA (2 eq), RT, 24 h.
  • Yield : 75–80%.

Industrial-Scale Optimization

Continuous flow reactors improve mixing and heat transfer for exothermic amidation:

  • Residence Time : 30 min at 50°C.
  • Purity : >98% (HPLC).

Alternative Synthetic Routes

Reductive Amination

Condensation of 3-[(4-chlorophenyl)sulfanyl]propanal with 1-benzothiophen-5-amine followed by NaBH₄ reduction:

  • Yield : 55% (two steps).

Ugi Multicomponent Reaction

Single-pot synthesis using:

  • 1-Benzothiophen-5-amine, 4-chlorobenzenethiol, propanoic acid, and an isocyanide.
  • Yield : 40–50%.

Analytical Characterization

Technique Key Data
¹H NMR (400 MHz, CDCl₃) δ 8.20 (d, J = 8.4 Hz, 1H, ArH), 7.85 (s, 1H, ArH), 7.45–7.30 (m, 5H, ArH), 3.20 (t, J = 7.2 Hz, 2H, SCH₂), 2.90 (t, J = 7.2 Hz, 2H, COCH₂).
LC-MS [M+H]⁺ = 361.1 (calc. 361.05).
IR (KBr) 3280 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O), 690 cm⁻¹ (C–S).

Industrial Production Considerations

  • Catalyst Recycling : Pd catalysts from coupling steps recovered via immobilized ligand systems.
  • Waste Minimization : Solvent recovery (DMF, DCM) reduces environmental impact.
  • Safety Protocols : Closed systems for handling malodorous thiol intermediates.

Challenges and Limitations

  • Thiol Oxidation : Requires inert atmospheres (N₂/Ar) to prevent disulfide formation.
  • Amine Sensitivity : 1-Benzothiophen-5-amine prone to oxidation; storage under N₂ recommended.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the amide or aromatic rings, potentially leading to the formation of amines or reduced aromatic systems.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced aromatic systems.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in materials science or as a precursor for functional materials.

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is studied.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
N-(1-benzothiophen-5-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide (Target) C₁₆H₁₂ClNOS₂* ~375–389 (estimated) 134–178 (expected) Benzothiophene, 4-chlorophenylsulfanyl
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375 134–136 Oxadiazole, thiazole, 3-methylphenyl
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) C₁₇H₁₉N₅O₂S₂ 389 170–172 Oxadiazole, thiazole, 4-methylphenyl
2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide (10) C₁₈H₁₄ClN₃OS 375.5 178 (analogous) Indole, 4-chlorophenylthiazole

*Estimated based on structural analogs.

Research Findings and Implications

  • Synthetic flexibility : The propanamide scaffold allows modular substitution, as demonstrated by analogs in and . The target compound’s benzothiophene group may require specialized synthetic routes compared to oxadiazole/thiazole derivatives .
  • Spectroscopic challenges: The benzothiophene moiety may complicate NMR interpretation due to anisotropic effects, necessitating advanced techniques like NOESY for structural confirmation .

Biological Activity

N-(1-benzothiophen-5-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will summarize its biological activity, including pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiophene moiety, which is known for its biological activity, linked to a propanamide group. The presence of the 4-chlorophenyl sulfanyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For example, derivatives containing benzothiophene have shown activity against various cancer cell lines, potentially through the inhibition of key signaling pathways involved in cell proliferation and survival.

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast Cancer5.2Inhibition of PI3K/Akt pathway
Compound BLung Cancer3.8Induction of apoptosis via caspase activation

Anticonvulsant Activity

Studies on structurally related compounds suggest that they may also possess anticonvulsant properties. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide has demonstrated efficacy in various seizure models, indicating that similar compounds might be effective against epilepsy.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways. For example:

  • GABA Receptor Modulation : Some studies suggest that compounds with similar structures can act as modulators of GABA receptors, which are crucial for maintaining neuronal excitability.
  • Kinase Inhibition : The compound may inhibit kinases involved in cancer cell proliferation, thus leading to reduced tumor growth.

Case Studies and Research Findings

  • In Vitro Studies : A study examining the cytotoxic effects of various benzothiophene derivatives found that compounds with sulfanyl substitutions exhibited enhanced activity against breast cancer cell lines compared to their non-sulfanyl counterparts.
  • Animal Models : In vivo studies using rodent models have shown that certain analogs can significantly reduce tumor size and improve survival rates when administered at specific dosages.
  • Safety Profile : Preliminary toxicity assessments indicate a favorable safety margin for related compounds, suggesting that this compound may also have a low risk of adverse effects at therapeutic doses.

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